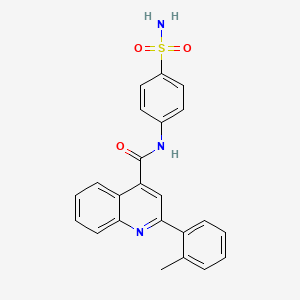![molecular formula C16H13N3O B10801828 Quinazolin-4(3H)-one, 3-methyl-2-[2-(3-pyridyl)ethenyl]-](/img/structure/B10801828.png)
Quinazolin-4(3H)-one, 3-methyl-2-[2-(3-pyridyl)ethenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolin-4(3H)-one, 3-methyl-2-[2-(3-pyridyl)ethenyl]- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 3-methyl group and a 2-[2-(3-pyridyl)ethenyl] substituent, which contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
Visible Light-Induced Condensation Cyclization: A green and efficient method involves the condensation of 2-aminobenzamides and aldehydes under visible light irradiation.
Graphene Oxide Nanosheet Catalysis: Another method employs graphene oxide nanosheets as catalysts in an aqueous medium.
Industrial Production Methods
Industrial production methods for quinazolin-4(3H)-ones typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process.
化学反応の分析
Types of Reactions
Oxidation: Quinazolin-4(3H)-one derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common for modifying the quinazolinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, TBHP
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of quinazolin-4(3H)-one, 3-methyl-2-[2-(3-pyridyl)ethenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the 3-methyl and 2-[2-(3-pyridyl)ethenyl] substituents.
2,3-Dihydroquinazolinones: Reduced derivatives of quinazolin-4(3H)-ones.
Quinazolinone N-oxides: Oxidized derivatives of quinazolin-4(3H)-ones.
Uniqueness
Quinazolin-4(3H)-one, 3-methyl-2-[2-(3-pyridyl)ethenyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties. These modifications can enhance its activity and selectivity for certain targets, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C16H13N3O |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
3-methyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one |
InChI |
InChI=1S/C16H13N3O/c1-19-15(9-8-12-5-4-10-17-11-12)18-14-7-3-2-6-13(14)16(19)20/h2-11H,1H3/b9-8+ |
InChIキー |
FTLLZIWNKCSKDE-CMDGGOBGSA-N |
異性体SMILES |
CN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CN=CC=C3 |
正規SMILES |
CN1C(=NC2=CC=CC=C2C1=O)C=CC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


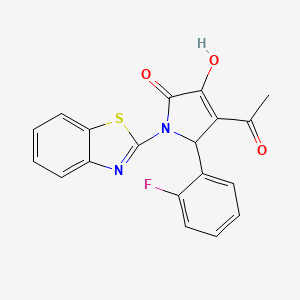
![1-[4,6-Bis(phenylamino)-1,3,5-triazin-2-yl]piperidine-4-carboxamide](/img/structure/B10801750.png)
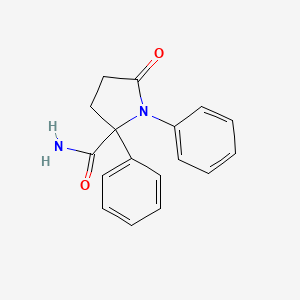
![N-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B10801762.png)
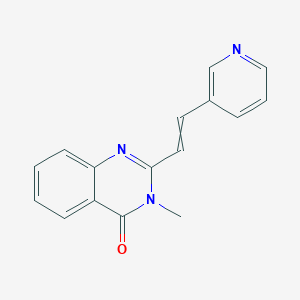
![2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol](/img/structure/B10801775.png)
![1-(4-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B10801781.png)
![4-(4-methoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B10801789.png)
![5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B10801798.png)
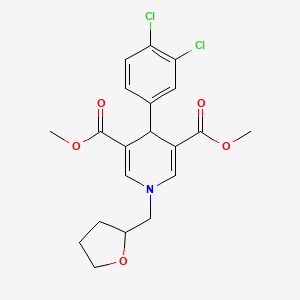
![2-[4-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)tetrahydro-1-pyrazinyl]phenyl methyl ether](/img/structure/B10801803.png)
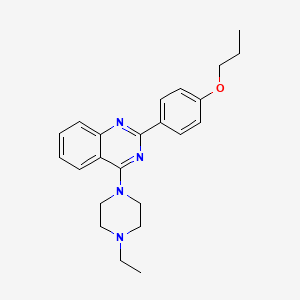
![2-[4-(Benzyloxy)-3-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10801823.png)
